molecular formula C17H13BrFNO B13923621 (2-(4-Bromophenyl)-6-fluoro-3-methylquinolin-4-yl)methanol

(2-(4-Bromophenyl)-6-fluoro-3-methylquinolin-4-yl)methanol

Cat. No.: B13923621
M. Wt: 346.2 g/mol
InChI Key: MJVCEBIIIUEIDI-UHFFFAOYSA-N
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Description

(2-(4-Bromophenyl)-6-fluoro-3-methylquinolin-4-yl)methanol is a complex organic compound that features a quinoline core substituted with bromine, fluorine, and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(4-Bromophenyl)-6-fluoro-3-methylquinolin-4-yl)methanol typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoline core, followed by the introduction of the bromine and fluorine substituents. The final step involves the addition of the hydroxymethyl group.

    Quinoline Core Synthesis: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Bromination and Fluorination:

    Hydroxymethylation: The final step involves the addition of a hydroxymethyl group, which can be achieved through a Grignard reaction using formaldehyde and a suitable Grignard reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-(4-Bromophenyl)-6-fluoro-3-methylquinolin-4-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the bromine or fluorine substituents using reducing agents like lithium aluminum hydride.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: (2-(4-Bromophenyl)-6-fluoro-3-methylquinolin-4-yl)carboxylic acid.

    Reduction: (2-(4-Hydroxyphenyl)-6-fluoro-3-methylquinolin-4-yl)methanol.

    Substitution: (2-(4-Methoxyphenyl)-6-fluoro-3-methylquinolin-4-yl)methanol.

Scientific Research Applications

Chemistry

In chemistry, (2-(4-Bromophenyl)-6-fluoro-3-methylquinolin-4-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound can be used to study the effects of halogenated quinolines on biological systems. It may serve as a lead compound for the development of new pharmaceuticals.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of (2-(4-Bromophenyl)-6-fluoro-3-methylquinolin-4-yl)methanol involves its interaction with molecular targets in biological systems. The presence of halogen atoms and the hydroxymethyl group allows it to form specific interactions with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

  • (4-Bromophenyl)methanol
  • (2-Fluoro-3-methylquinolin-4-yl)methanol
  • (4-Bromophenyl)-6-fluoroquinoline

Uniqueness

(2-(4-Bromophenyl)-6-fluoro-3-methylquinolin-4-yl)methanol is unique due to the combination of bromine, fluorine, and a hydroxymethyl group on a quinoline core. This combination of substituents provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H13BrFNO

Molecular Weight

346.2 g/mol

IUPAC Name

[2-(4-bromophenyl)-6-fluoro-3-methylquinolin-4-yl]methanol

InChI

InChI=1S/C17H13BrFNO/c1-10-15(9-21)14-8-13(19)6-7-16(14)20-17(10)11-2-4-12(18)5-3-11/h2-8,21H,9H2,1H3

InChI Key

MJVCEBIIIUEIDI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=CC(=C2)F)N=C1C3=CC=C(C=C3)Br)CO

Origin of Product

United States

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